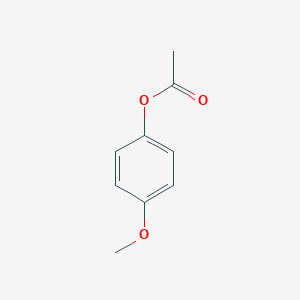
4-Methoxyphenyl acetate
Cat. No. B073823
Key on ui cas rn:
1200-06-2
M. Wt: 166.17 g/mol
InChI Key: YAPCNXGBNRDBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03947434
Procedure details


To 1500 ml. of acetic anhydride was added portionwise 248 g. (2.0 m) of p-methoxyphenol. Following the addition, the solution was heated on a steam bath for 3 hours, then poured into 5 liters of ice water. The solvents were removed by distillation to give an amber colored liquid weighing 273 g.


[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][O:9][C:10]1[CH:15]=CC(O)=[CH:12][CH:11]=1>>[C:5]([O:4][C:1]1[CH:12]=[CH:11][C:10]([O:9][CH3:8])=[CH:15][CH:2]=1)(=[O:7])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated on a steam bath for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an amber colored liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
